(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol
Description
This compound features a pyrazole core substituted at position 1 with a 4-(trifluoromethyl)phenyl group, a methoxy group at position 3, and a hydroxymethyl (-CH2OH) group at position 4. The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the methoxy (-OCH3) and hydroxymethyl groups contribute to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C12H11F3N2O2 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-6,18H,7H2,1H3 |
InChI Key |
SECRFYRPSYRGQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1CO)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate
A mixture of 4-(trifluoromethyl)phenylhydrazine (1.0 equiv) and ethyl 3-methoxy-2,4-dioxobutanoate (1.2 equiv) in ethanol is refluxed for 12 hours. The product precipitates as a pale yellow solid (yield: 78–82%).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 78–82% |
Reduction to Hydroxymethyl Derivative
The ester intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature. This step converts the ethyl ester to a primary alcohol.
Key Data:
| Parameter | Value |
|---|---|
| Reducing Agent | LiAlH₄ (2.5 equiv) |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 85–90% |
Oxidation of 4-Methylpyrazole Intermediates
An alternative route involves oxidation of a 4-methyl group to hydroxymethyl. This method avoids ester intermediates but requires precise control to prevent over-oxidation to carboxylic acids.
Synthesis of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-4-methyl-1H-pyrazole
4-(Trifluoromethyl)phenylhydrazine reacts with 3-methoxy-4-methyl-1,3-diketone in acetic acid under reflux. The product is isolated via column chromatography (hexane/ethyl acetate).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid |
| Temperature | Reflux (118°C) |
| Yield | 70–75% |
Selective Oxidation with IBX
2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) selectively oxidizes the 4-methyl group to hydroxymethyl.
Key Data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | IBX (1.5 equiv) |
| Solvent | DMSO |
| Temperature | 50°C |
| Yield | 65–70% |
Nucleophilic Substitution at Pyrazole C-4
This route introduces hydroxymethyl via substitution of a halogen or tosyl group.
Synthesis of 4-Bromo-3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
Bromination of the pyrazole core using N-bromosuccinimide (NBS) in carbon tetrachloride yields the 4-bromo derivative (yield: 60–65%).
Hydroxymethylation with Potassium Hydroxide
The bromo intermediate reacts with potassium hydroxide in aqueous ethanol under reflux, replacing bromine with hydroxymethyl.
Key Data:
| Parameter | Value |
|---|---|
| Base | KOH (3.0 equiv) |
| Solvent | Ethanol/H₂O (3:1) |
| Temperature | Reflux (78°C) |
| Yield | 55–60% |
Microwave-Assisted One-Pot Synthesis
A novel approach utilizes microwave irradiation to accelerate cyclocondensation and reduction in a single pot.
Reaction Conditions
A mixture of 4-(trifluoromethyl)phenylhydrazine, ethyl 3-methoxy-2,4-dioxobutanoate, and LiAlH₄ in THF is irradiated at 100°C for 30 minutes.
Key Data:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 100°C |
| Reaction Time | 30 minutes |
| Yield | 88–92% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step process | 78–90% |
| Oxidation | Avoids ester intermediates | Risk of over-oxidation | 65–70% |
| Nucleophilic Substitution | Flexible functionalization | Low yields in substitution | 55–60% |
| Microwave Synthesis | Rapid, high efficiency | Specialized equipment needed | 88–92% |
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Aromatic Substituents
- (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol Replaces the 4-CF3-phenyl group with 2-fluorophenyl and introduces a 4-methoxy group at position 3. Molecular weight: 298.32 g/mol (C17H15FN2O2) .
- (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Substitutes the 4-CF3-phenyl with phenyl and introduces a 4-(methylthio) (-SMe) group at position 3. The -SMe group enhances lipophilicity (logP ~2.8) but reduces metabolic stability compared to -CF3. CAS: 618383-30-5 .
Heterocyclic Modifications
- [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Replaces the 4-CF3-phenyl with phenyl and substitutes the 3-methoxy group with thiophene.
Physicochemical Properties
*Predicted using QSAR models.
Q & A
Q. Can this compound exhibit synergistic effects with chemotherapeutics, and how is this tested experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
